Triethylborane-1,3-diaminopropane

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Triethylborane-1,3-diaminopropane is an organic compound with the chemical formula C9H23BN2 . It is a colorless liquid with low volatility . It is a weak base that reacts with acids . This compound is stable in air, but unstable in water and acids .

Synthesis Analysis

The preparation method of this compound is relatively simple. One common method of preparation is to react triethylborane and 1,3-propanediamine under appropriate conditions to produce the desired product . This reaction is usually carried out under an inert atmosphere to prevent the presence of oxygen and moisture from adversely affecting the reaction product .Molecular Structure Analysis

The molecular formula of this compound is C9H25BN2 . The molar mass is 172.1192 .Chemical Reactions Analysis

This compound is mainly used as a catalyst and ligand, and is widely used in organic synthesis reactions . It can participate in various reaction types such as oxidation reaction, nucleophilic substitution reaction, and hydrogenation reaction .Physical And Chemical Properties Analysis

This compound is a colorless liquid with low volatility . It is a weak base that reacts with acids . This compound is stable in air, but unstable in water and acids . The molar mass is 172.1192 .科学研究应用

聚合物合成:Triethylborane-1,3-diaminopropane 可用于光触发原位生成三乙基硼烷,用于在空气中进行聚合物合成。这个过程涉及在酸发生剂存在下对 1,3-二氨基丙烷-三乙基硼烷进行光解,释放三乙基硼烷,然后引发丙烯酸酯聚合 (Lalevée 等人,2012).

有机合成中的催化:在一项研究中,Ni(acac)(2) 在三乙基硼烷存在下催化醛与 1,3-二烯的均烯基化,作为还原剂。该反应在室温下进行,具有高度区域选择性和立体选择性 (Kimura 等人,2006).

光控聚合:this compound 用于在环境条件下进行光控可逆加成-断裂链转移 (RAFT) 聚合过程。这涉及通过 1,3-二氨基丙烷-三乙基硼烷配合物引发聚合,展示了光聚合的时间和空间控制 (Peng 等人,2022).

配位化学中的光谱研究:this compound 已在金属配合物中的相互作用背景下进行了研究。这包括检查各种配合物中的配位几何和金属-配体键参数 (Zameeruddin 等人,1993).

有机合成中的不对称烷基化:该化合物可用于醛的不对称烷基化,对芳香族和不饱和醛表现出高对映选择性 (Ukon & Harada,2008).

有机合成中的自由基反应:this compound 参与自由基加成反应,例如 R3SiH 与乙炔的立体选择性自由基加成和烯基碘化物的还原,展示了其在有机合成中的多功能性 (Miura 等人,1993).

自由基环化中的溶剂效应:该化合物因其在三乙基硼烷诱导的原子转移自由基环化中的作用而受到研究,突出了此类反应中的显着溶剂效应 (Yorimitsu 等人,2000).

作用机制

Target of Action

Triethylborane-1,3-diaminopropane (TEB-DAP) is primarily used as a radical generator for polymerization . It targets olefins, such as 2-methylanthraquinone, and initiates their polymerization . The primary role of TEB-DAP is to facilitate the formation of polymers at ambient temperatures or lower, thereby reducing the time required for curing .

Mode of Action

TEB-DAP interacts with its targets (olefins) through a process known as radical polymerization . This process involves the generation of radicals, which are highly reactive due to their unpaired electrons. These radicals can initiate a chain reaction that leads to the formation of polymers . The interaction of TEB-DAP with its targets results in the formation of active macromolecules .

Biochemical Pathways

The key biochemical pathway affected by TEB-DAP is the polymerization of olefins . This process involves the conversion of small molecules (monomers) into large chains or networks (polymers). The downstream effects of this pathway include the production of polypropylene and polyethylene .

Pharmacokinetics

This suggests that it may have good solubility and could be distributed effectively in a liquid medium. It’s also noted to be air sensitive and moisture sensitive , which could impact its stability and hence, its bioavailability.

Result of Action

The primary result of TEB-DAP’s action is the formation of polymers . It enables the production of valuable biaryls from pyridines and related heterocycles . Additionally, it’s used as a key reagent in the reduction of aldehydes, ketones, carboxylic acids, amides, and olefins .

Action Environment

The action of TEB-DAP is influenced by environmental factors. It’s noted to be air sensitive and moisture sensitive , suggesting that its action, efficacy, and stability could be affected by exposure to air and moisture. Therefore, reactions involving TEB-DAP are usually carried out under an inert atmosphere to prevent the presence of oxygen and moisture from adversely affecting the reaction product .

安全和危害

Triethylborane-1,3-diaminopropane is relatively stable under general conditions, but it is still necessary to pay attention to safe use . Contact with strong acids, strong oxidants, high temperatures, and open flames should be avoided to prevent accidents . Appropriate protective equipment such as gloves, safety glasses, and laboratory clothing must be worn during operation . In addition, it should be used in a well-ventilated place to avoid the accumulation of harmful vapors .

未来方向

Triethylborane-1,3-diaminopropane is a polyolefin radiation initiator . It can be used in the production of polypropylene and polyethylene by polymerizing olefins, such as 2-methylanthraquinone, at low energy . This method has been shown to give photocurable polyolefin plastics with benzophenones and coumarin as substrates .

属性

IUPAC Name |

propane-1,3-diamine;triethylborane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15B.C3H10N2/c1-4-7(5-2)6-3;4-2-1-3-5/h4-6H2,1-3H3;1-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJUCBZFJEAVADL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

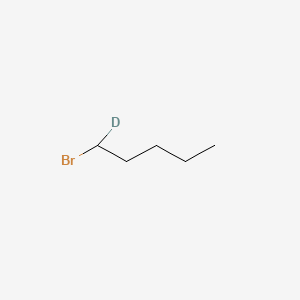

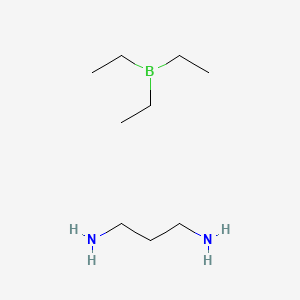

B(CC)(CC)CC.C(CN)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H25BN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

148861-07-8 |

Source

|

| Record name | Boron, triethyl(1,3-propanediamine-κN)-, (T-4) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.134 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Bromo-5-nitrobenzo[d]oxazole](/img/structure/B597851.png)